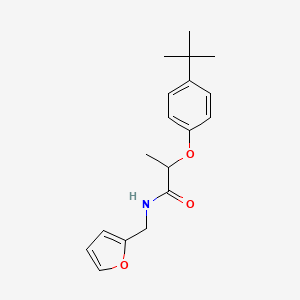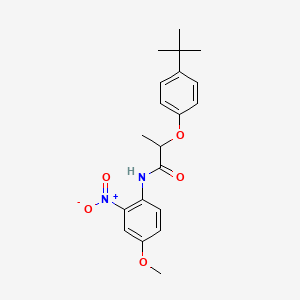
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)propanamide
Overview
Description
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylphenoxy group and a furylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)propanamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Etherification: The 4-tert-butylphenol is then reacted with 2-bromopropane to form 2-(4-tert-butylphenoxy)propane.
Amidation: The final step involves the reaction of 2-(4-tert-butylphenoxy)propane with 2-furylmethylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy and furyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like sodium hydroxide or ammonia are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy or furyl derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(2-furylmethyl)acetamide
- 2-(4-tert-butylphenoxy)-N-(2-thienylmethyl)propanamide
- 2-(4-tert-butylphenoxy)-N-(2-pyridylmethyl)propanamide
Uniqueness
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)propanamide is unique due to the presence of both the tert-butylphenoxy and furylmethyl groups. This combination imparts specific chemical and biological properties that differentiate it from similar compounds. Its unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(17(20)19-12-16-6-5-11-21-16)22-15-9-7-14(8-10-15)18(2,3)4/h5-11,13H,12H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFXGTPRNFDWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4145274.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4145279.png)
![1-[2-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4145285.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4145292.png)



![N-[2-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4145319.png)
![2-[(4-chlorobenzyl)oxy]-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4145334.png)
![1-[4-(2-methoxyphenoxy)-2-butyn-1-yl]pyrrolidine oxalate](/img/structure/B4145339.png)
![3-(3,4-dimethoxyphenyl)-5-[(2-methoxy-5-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4145343.png)
![N-2-biphenylyl-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4145349.png)
![1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid](/img/structure/B4145355.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B4145361.png)
